Ethyl 2-(2-ethylsulfonylphenyl)acetate
Description
Ethyl 2-(2-ethylsulfonylphenyl)acetate is an organic ester compound characterized by a phenyl ring substituted with an ethylsulfonyl (-SO₂C₂H₅) group at the ortho position and an acetoxyethyl (-CH₂COOCH₂CH₃) moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C12H16O4S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
ethyl 2-(2-ethylsulfonylphenyl)acetate |
InChI |
InChI=1S/C12H16O4S/c1-3-16-12(13)9-10-7-5-6-8-11(10)17(14,15)4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
HBJCFDFBKHZLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1S(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Phenylacetic Acid Derivatives
A common approach begins with phenylacetic acid or its derivatives, which undergo sulfonylation to introduce the ethylsulfonyl group.
Step 1: Sulfonylation
Chlorosulfonic acid is added dropwise to phenylacetic acid at 0 °C, followed by stirring overnight at room temperature. This yields 2-(4-(chlorosulfonyl)phenyl)acetic acid, which contains positional isomers. Recrystallization purifies the product.Step 2: Thiolation and Alkylation
The chlorosulfonyl intermediate is converted to a mercapto derivative by reaction with potassium O-ethyl carbonodithioate, followed by hydrolysis under reflux with KOH in ethanol/water. The mercapto acid is then alkylated with bromoethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 30 °C overnight, yielding ethyl 2-(2-ethylthio)phenylacetate. Subsequent oxidation converts the thioether to the sulfone, completing the ethylsulfonyl substitution.
Esterification of Sulfonylated Phenylacetic Acids
Acid-Catalyzed Esterification
Sulfonylated phenylacetic acids can be esterified using ethanol and a catalytic amount of sulfuric acid at 50 °C overnight. The reaction mixture is then concentrated and extracted to isolate the ethyl ester product with high yields (up to 98% reported for related methyl esters).Base-Mediated Ester Hydrolysis and Re-esterification
In some synthetic routes, methyl esters of sulfonylated phenylacetic acids are hydrolyzed to acids using sodium hydroxide, followed by acidification and re-esterification with ethanol under acidic conditions to give the ethyl ester.
Oxidation of Thioethers to Sulfones
- The thioether intermediate (ethylthio-substituted phenylacetate) is oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. This step is critical to achieve the ethylsulfonyl functionality in the final compound.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonylation of phenylacetic acid | Chlorosulfonic acid, 0 °C to RT | 0 °C to RT | Overnight | Not specified | Produces chlorosulfonyl intermediate |
| Thiolation | Potassium O-ethyl carbonodithioate, reflux | Reflux | 20 hours | Not specified | Converts chlorosulfonyl to mercapto acid |
| Alkylation | Bromoethane, K2CO3, DMF | 30 °C | Overnight | Not specified | Forms ethylthio derivative |
| Oxidation | Oxidizing agent (e.g., H2O2) | Ambient to reflux | Hours | Not specified | Converts thioether to sulfone |
| Esterification | Ethanol, H2SO4 catalytic | 50 °C | Overnight | Up to 98% | Acid-catalyzed esterification |
Representative Reaction Scheme
- Phenylacetic acid → (chlorosulfonic acid) → 2-(chlorosulfonyl)phenylacetic acid
- 2-(chlorosulfonyl)phenylacetic acid → (potassium O-ethyl carbonodithioate, reflux) → 2-(ethoxycarbonothioylthio)phenylacetic acid
- Hydrolysis → 2-(mercapto)phenylacetic acid
- Alkylation → ethyl 2-(ethylthio)phenylacetate
- Oxidation → ethyl 2-(ethylsulfonyl)phenylacetate
Notes on Purification and Characterization
- Purification is typically achieved by extraction with organic solvents such as ethyl acetate or diethyl ether, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure.
- Final products are often purified by recrystallization or flash chromatography.
- Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to confirm the sulfone and ester functionalities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-(2-ethylsulfonylphenyl)acetate can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(2-ethylsulfonylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism by which ethyl 2-(2-ethylsulfonylphenyl)acetate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The ethylsulfonyl group in the target compound is more electron-withdrawing than sulfanyl (-SPh) or methoxy (-OCH₃) groups, which may reduce nucleophilic aromatic substitution rates compared to halogenated analogs (e.g., 2-fluorophenyl derivatives) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
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